molecular formula C9H17NO B14202043 Heptanenitrile, 3-hydroxy-2,3-dimethyl- CAS No. 831239-09-9

Heptanenitrile, 3-hydroxy-2,3-dimethyl-

Cat. No.: B14202043
CAS No.: 831239-09-9
M. Wt: 155.24 g/mol
InChI Key: IPAGSNRYZMHQTI-UHFFFAOYSA-N
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Description

Heptanenitrile, 3-hydroxy-2,3-dimethyl- (C₉H₁₇NO) is a branched-chain nitrile featuring a hydroxyl group and two methyl substituents at positions 2 and 3 on a seven-carbon backbone. This compound belongs to the nitrile family, characterized by the presence of a cyano (-CN) group, which confers unique reactivity and polarity. For instance, lists "Heptanenitrile, 3-hydroxy-3-methyl" and "Butanenitrile, 3-hydroxy-2,3-dimethyl-" as related compounds, suggesting that substitution patterns and chain length significantly influence chemical behavior .

Properties

CAS No.

831239-09-9

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-hydroxy-2,3-dimethylheptanenitrile

InChI

InChI=1S/C9H17NO/c1-4-5-6-9(3,11)8(2)7-10/h8,11H,4-6H2,1-3H3

InChI Key

IPAGSNRYZMHQTI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C(C)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanenitrile, 3-hydroxy-2,3-dimethyl- can be synthesized through several methods:

Industrial Production Methods

Industrial production of heptanenitrile, 3-hydroxy-2,3-dimethyl- typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Heptanenitrile, 3-hydroxy-2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Heptanenitrile, 3-hydroxy-2,3-dimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of heptanenitrile, 3-hydroxy-2,3-dimethyl- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the hydroxy and methyl groups can influence the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of Heptanenitrile, 3-hydroxy-2,3-dimethyl- with structurally similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Heptanenitrile, 3-hydroxy-2,3-dimethyl- (target) C₉H₁₇NO ~155.24* -CN, -OH, -CH₃ (positions 2,3) Branched chain; polar due to -OH and -CN
Butanenitrile, 3-hydroxy-2,3-dimethyl- C₆H₁₁NO 113.16 -CN, -OH, -CH₃ (positions 2,3) Shorter chain; higher volatility
Octanenitrile, 3-hydroxy-3-methyl C₉H₁₇NO 155.24 -CN, -OH, -CH₃ (position 3) Linear chain; steric hindrance at -OH
2-Amino-2,3-dimethylbutanenitrile C₆H₁₂N₂ 112.17 -CN, -NH₂, -CH₃ (positions 2,3) Amino group enhances basicity

*Estimated based on structural analogs.

Key Observations:

  • Chain Length : Longer chains (e.g., octanenitrile derivatives) exhibit higher molecular weights and likely lower solubility in polar solvents compared to shorter analogs like butanenitrile .
  • For example, 3-hydroxy-3-methyloctanenitrile may have reduced reactivity due to steric shielding of the -OH group .
  • Functional Groups: Replacing -OH with -NH₂ (as in 2-amino-2,3-dimethylbutanenitrile) increases basicity and alters toxicity profiles, as noted in EPA reports .

Physicochemical Behavior

  • Boiling Points: Nitriles generally have higher boiling points than alcohols of comparable molecular weight due to strong dipole-dipole interactions. For instance, 3-Heptanol, 2,3-dimethyl- (C₉H₂₀O, MW 144.25) has a boiling point of ~195°C , whereas the target nitrile (MW ~155.24) may boil closer to 200–210°C, though experimental validation is needed.
  • Solubility: The -OH group enhances water solubility compared to non-hydroxylated nitriles. However, the hydrophobic seven-carbon chain likely limits solubility, requiring polar aprotic solvents for reactions .

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